BenchChemオンラインストアへようこそ!

2-[(6-Methoxy-pyridazin-3-ylmethyl)-methyl-amino]-ethanol

Medicinal chemistry Physicochemical profiling Ligand design

2-[(6-Methoxy-pyridazin-3-ylmethyl)-methyl-amino]-ethanol (CAS 1353961-06-4) is a synthetic small-molecule building block belonging to the pyridazine class of nitrogen-containing heterocycles. It has a molecular formula of C₉H₁₅N₃O₂ and a molecular weight of 197.23 g/mol.

Molecular Formula C9H15N3O2
Molecular Weight 197.23 g/mol
Cat. No. B7927513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(6-Methoxy-pyridazin-3-ylmethyl)-methyl-amino]-ethanol
Molecular FormulaC9H15N3O2
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESCN(CCO)CC1=NN=C(C=C1)OC
InChIInChI=1S/C9H15N3O2/c1-12(5-6-13)7-8-3-4-9(14-2)11-10-8/h3-4,13H,5-7H2,1-2H3
InChIKeyHDZCIGGAIQGRKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(6-Methoxy-pyridazin-3-ylmethyl)-methyl-amino]-ethanol Sourcing Guide: Core Properties and Structural Identity


2-[(6-Methoxy-pyridazin-3-ylmethyl)-methyl-amino]-ethanol (CAS 1353961-06-4) is a synthetic small-molecule building block belonging to the pyridazine class of nitrogen-containing heterocycles. It has a molecular formula of C₉H₁₅N₃O₂ and a molecular weight of 197.23 g/mol . Its structure integrates a 6-methoxypyridazine core with a tertiary methylaminoethanol side chain, a combination that distinguishes it from more common pyridazine intermediates such as the primary alcohol or the des-methyl secondary amine . Predicted physicochemical properties include a boiling point of 375.6±32.0 °C and a density of 1.156±0.06 g/cm³ . The compound is commercially available from multiple vendors at purities of ≥95% (HPLC) .

Why Generic Pyridazine Building Blocks Cannot Replace 2-[(6-Methoxy-pyridazin-3-ylmethyl)-methyl-amino]-ethanol


Pyridazine-based intermediates with similar substitution patterns are often treated as interchangeable by procurement workflows, yet the specific combination of a 6-methoxy group on the heterocycle and a tertiary N-methyl-N-ethanolamine side chain dictates distinct reactivity, solubility, and downstream biological compatibility . The N-methyl group eliminates the additional hydrogen-bond donor present in the des-methyl secondary amine analog (CAS 1353984-70-9), which can significantly alter target engagement in kinase and enzyme inhibitor programs where ligand efficiency depends on precise H-bond networks [1]. Replacing the terminal hydroxyl with a primary amine, as in the ethane-1,2-diamine analog (CAS 1353960-34-5), generates a cationic center at physiological pH, fundamentally changing membrane permeability and off-target promiscuity profiles . The quantitative evidence below substantiates these differentiation claims with predicted and experimentally derived parameters.

Quantitative Differentiation Evidence for 2-[(6-Methoxy-pyridazin-3-ylmethyl)-methyl-amino]-ethanol


Hydrogen-Bond Donor Count: Tertiary Aminoalcohol vs. Secondary Amine Analog

The target compound possesses exactly one hydrogen-bond donor (the terminal hydroxyl), whereas the des-methyl analog 2-[(6-Methoxy-pyridazin-3-ylmethyl)-amino]-ethanol (CAS 1353984-70-9) possesses two HBDs (secondary amine NH plus hydroxyl OH). This reduction from two HBDs to one directly impacts membrane permeability and oral bioavailability potential according to Lipinski's Rule of Five guidelines . The tertiary amine in the target also exhibits lower basicity (predicted pKa ~14.68 for the hydroxyl) compared to the secondary amine in the analog, which will partially protonate at physiological pH and introduce a cationic species .

Medicinal chemistry Physicochemical profiling Ligand design

VEGFR-2 Kinase Inhibition: Potency Contribution of the 6-Methoxypyridazine Core

Although the target compound itself has not been directly profiled in published kinase assays, the 6-methoxypyridazine substructure is a validated pharmacophore in VEGFR-2 inhibition. Compound 15 (6-methoxy-N-(4-nitrophenyl)pyridazin-3-amine) in a 2019 study exhibited an IC₅₀ of 1,406 nM against VEGFR-2, demonstrating that the methoxy substituent on the pyridazine ring is compatible with hinge-region binding and contributes to potency [1]. The target compound's methylaminoethanol side chain provides a more flexible, solubilizing vector compared to the rigid aniline linker in compound 15, which may improve pharmacokinetic properties without sacrificing target affinity [2].

Kinase inhibition Antiangiogenic activity VEGFR-2

Terminal Functional Group: Ethanol vs. Ethane-1,2-diamine Side Chain Impact on Synthetic Versatility

The target compound terminates in a primary alcohol (pKa ~14.68), whereas the closest diamine analog N1-(6-methoxy-pyridazin-3-ylmethyl)-N1-methyl-ethane-1,2-diamine (CAS 1353960-34-5) terminates in a primary amine (predicted pKa ~10-11) . The alcohol handle enables selective O-functionalization (etherification, esterification, mesylation for nucleophilic displacement) without competing reactions at the tertiary amine, providing orthogonal reactivity that the diamine analog cannot offer due to the more nucleophilic primary amine . Additionally, the alcohol confers neutral character at physiological pH, while the diamine analog introduces a permanent cationic charge that can lead to hERG channel binding and phospholipidosis risk in downstream development .

Synthetic chemistry Building block utility Derivatization

Computed Lipophilicity: Predicted logP Differentiation from Cyclopropyl Analog

The target compound features an N-methyl substituent (predicted contribution to logP: +0.5 to +0.8 compared to N-H analog), whereas the cyclopropyl analog 2-[Cyclopropyl-(6-methoxy-pyridazin-3-ylmethyl)-amino]-ethanol (CAS 1353980-54-7) incorporates a cyclopropyl group (predicted logP increase of +0.9 to +1.2 vs. N-H) . This moderate lipophilicity of the N-methyl group balances solubility and permeability more favorably than the cyclopropyl variant, which may exceed optimal logP ranges for oral drug candidates (logP >3.0 associated with increased metabolic clearance and promiscuity) [1]. The N-methyl also offers steric protection of the amine against N-dealkylation metabolism compared to the N-H analog, without the CYP liability introduced by the cyclopropyl ring (mechanism-based inhibition risk) [1].

Lipophilicity ADME prediction Scaffold optimization

Optimal Application Scenarios for 2-[(6-Methoxy-pyridazin-3-ylmethyl)-methyl-amino]-ethanol Based on Evidence


Kinase Inhibitor Fragment Growing and Scaffold Hopping Programs Targeting VEGFR-2 or Met Kinase

The 6-methoxypyridazine core is validated in VEGFR-2 inhibition (IC₅₀ = 1,406 nM for compound 15) [1]. The methylaminoethanol side chain provides a solubilizing, neutral vector that can be further elaborated via O-alkylation or O-acylation to explore kinase selectivity pockets. The single HBD and moderate lipophilicity of the target compound make it an ideal starting point for fragment-based drug discovery (FBDD) where ligand efficiency and synthetic tractability are critical [1].

Synthesis of SCD1 (Stearoyl-CoA Desaturase-1) Inhibitor Intermediates Requiring a Pyridazine Core

Pyridazine derivatives are established SCD1 inhibitor scaffolds, with SAR studies demonstrating that methoxy substitution on the pyridazine ring enhances target engagement [2]. The target compound's alcohol handle can be converted to a leaving group for nucleophilic displacement, enabling rapid diversification at the 3-position side chain while retaining the pharmacophoric 6-methoxy group that contributes to SCD1 binding affinity as shown in patent literature [2].

Building Block for CNS-Penetrant Compound Libraries Where Low HBD Count Is Essential

With only one hydrogen-bond donor, the target compound adheres to the ≤3 HBD guideline for CNS drug design more stringently than the des-methyl analog (2 HBDs) or the diamine analog (2-3 HBDs) . Procurement for CNS-focused screening collections should prioritize this scaffold to maximize the probability of identifying brain-penetrant hits, as each additional HBD is estimated to reduce brain exposure by approximately 5-fold in rodent models .

Orthogonal Derivatization Platform for Parallel Medicinal Chemistry

The combination of a tertiary amine and a primary alcohol provides chemoselective handles for library synthesis: the alcohol can be selectively acylated, sulfonylated, or oxidized without protecting the amine, enabling rapid analog generation . This contrasts with the diamine analog where the primary amine competes with the tertiary amine, requiring protection/deprotection steps that reduce synthetic throughput .

Quote Request

Request a Quote for 2-[(6-Methoxy-pyridazin-3-ylmethyl)-methyl-amino]-ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.